molecular formula C3H6 B074349 3,3,3-Trideuterioprop-1-ene CAS No. 1517-51-7

3,3,3-Trideuterioprop-1-ene

Cat. No.: B074349
CAS No.: 1517-51-7
M. Wt: 45.1 g/mol
InChI Key: QQONPFPTGQHPMA-BMSJAHLVSA-N
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Description

3,3,3-Trideuterioprop-1-ene is a deuterated analog of propene, where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in mechanistic studies and tracer experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trideuterioprop-1-ene typically involves the deuteration of propene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under mild conditions to ensure selective deuteration at the terminal carbon.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where propene is exposed to deuterium gas in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trideuterioprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated aldehydes or ketones.

    Reduction: It can be reduced to form deuterated alkanes.

    Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: Deuterated aldehydes or ketones.

    Reduction: Deuterated alkanes.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trideuterioprop-1-ene has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.

    Industry: Applied in the development of deuterated materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3,3,3-Trideuterioprop-1-ene in chemical reactions involves the participation of the deuterium atoms, which can influence reaction rates and pathways due to the kinetic isotope effect. The presence of deuterium can slow down certain reactions, providing insights into the mechanistic details and the role of hydrogen atoms in the process.

Comparison with Similar Compounds

    Propene: The non-deuterated analog of 3,3,3-Trideuterioprop-1-ene.

    3,3,3-Trifluoroprop-1-ene: A fluorinated analog with different reactivity and applications.

    3,3,3-Trichloroprop-1-ene: A chlorinated analog used in different chemical processes.

Uniqueness: this compound is unique due to its isotopic composition, which provides distinct advantages in mechanistic studies and tracer experiments. The deuterium atoms offer a way to study reaction pathways and intermediates without altering the overall structure of the compound significantly.

Properties

IUPAC Name

3,3,3-trideuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

45.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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